molecular formula C6H8Cl2N4 B1434527 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride CAS No. 1427195-29-6

1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride

Cat. No.: B1434527
CAS No.: 1427195-29-6
M. Wt: 207.06 g/mol
InChI Key: XVJSOTCHLVJHME-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride is a useful research compound. Its molecular formula is C6H8Cl2N4 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
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Biological Activity

1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride (CAS No. 1427195-29-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H8Cl2N4
  • Molecular Weight : 207.06 g/mol
  • Structure : The compound features a pyrazolo[3,4-c]pyridine core with an amine functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways through:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways.
  • Receptor Binding : The compound may bind to receptors, influencing their activity and downstream effects.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties, particularly against Hepatitis B Virus (HBV). A study demonstrated that derivatives of this compound could modulate HBV capsid assembly, leading to significant antiviral effects. Notably, one derivative showed an EC50 value of 0.034 μM in inhibiting HBV replication in vitro .

Anticancer Activity

The compound's anticancer potential has also been explored. In various studies, it has exhibited cytotoxic effects against different cancer cell lines. For instance, it was found to induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the pyrazolo[3,4-c]pyridine scaffold can significantly enhance biological activity. Substituents at specific positions on the ring can improve potency and selectivity against targeted enzymes or receptors .

Study on Antiviral Properties

In a study focused on the development of new antiviral agents targeting HBV, researchers synthesized a series of sulfonamide analogues based on the pyrazolo[3,4-c]pyridine structure. Among these, certain derivatives demonstrated promising anti-HBV activity in vivo, highlighting the potential of this class of compounds as therapeutic agents .

Anticancer Evaluation

Another investigation assessed the anticancer efficacy of this compound against breast cancer cell lines. Results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeEC50 Value (μM)Reference
This compoundAntiviral0.034
Pyrazolo[3,4-b]quinolineAnticancerVaries
Other Pyrazole DerivativesVariousVaries

Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.2ClH/c7-6-1-4-2-9-10-5(4)3-8-6;;/h1-3H,(H2,7,8)(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJSOTCHLVJHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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